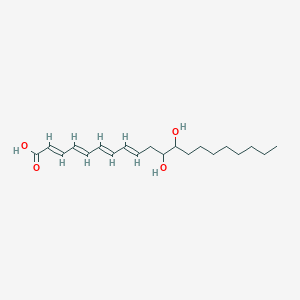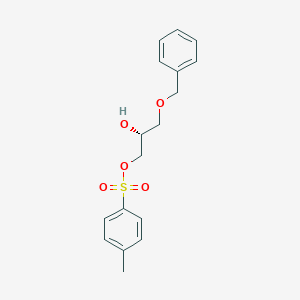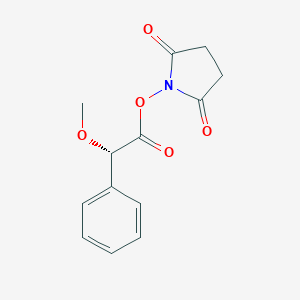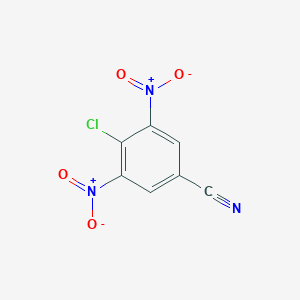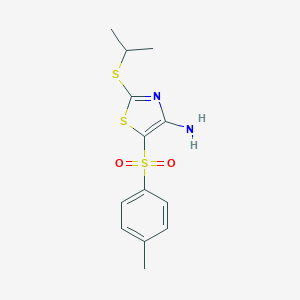![molecular formula C13H15N B055010 2-Benzyl-2-Azabicyclo[2.2.1]hept-5-en CAS No. 112375-05-0](/img/structure/B55010.png)
2-Benzyl-2-Azabicyclo[2.2.1]hept-5-en
Übersicht
Beschreibung
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is a bicyclic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry and biology.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclo compound with benzyl halides under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl halide.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products
Epoxides: Formed from oxidation reactions.
Reduced Bicyclic Compounds: Resulting from hydrogenation.
Substituted Bicyclic Compounds: From nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene: A similar bicyclic compound without the benzyl group.
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene: Contains a hydroxyl group instead of a benzyl group.
Uniqueness
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its binding affinity to certain targets and provide additional functionalization sites for further chemical modifications .
Eigenschaften
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXICLGVNNWLLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382001 | |
| Record name | 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112375-05-0 | |
| Record name | 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
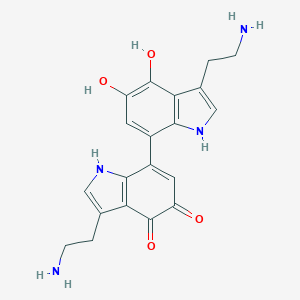
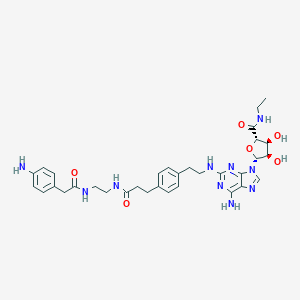
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)
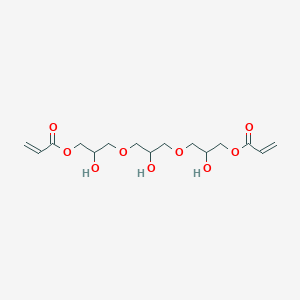

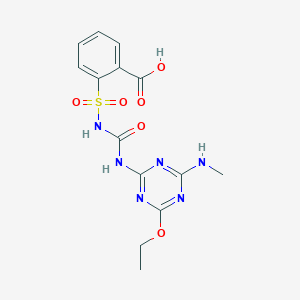
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
